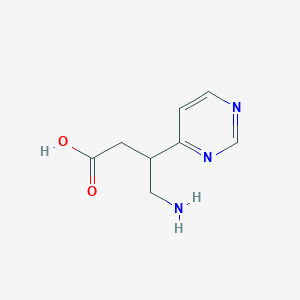
4-Amino-3-(pyrimidin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(pyrimidin-4-yl)butanoic acid is a compound with the molecular formula C8H11N3O2 and a molecular weight of 181.2 g/mol This compound features a pyrimidine ring attached to a butanoic acid backbone, with an amino group at the 4-position of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pyrimidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of amidines with α-amino acid alkynyl ketones. This method allows for the formation of pyrimidin-4-yl substituted α-amino acids . The reaction typically requires specific conditions, such as the presence of a base and controlled temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(pyrimidin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinyl butanoic acids.
Scientific Research Applications
4-Amino-3-(pyrimidin-4-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-3-(pyrimidin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3-(pyrimidin-4-yl)butanoic acid include other pyrimidinyl-substituted amino acids and derivatives, such as:
Uniqueness
What sets this compound apart is its specific structure, which combines a pyrimidine ring with a butanoic acid backbone and an amino group. This unique combination of functional groups provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-amino-3-pyrimidin-4-ylbutanoic acid |
InChI |
InChI=1S/C8H11N3O2/c9-4-6(3-8(12)13)7-1-2-10-5-11-7/h1-2,5-6H,3-4,9H2,(H,12,13) |
InChI Key |
DYWLZAAJANVJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


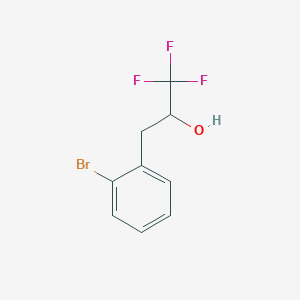


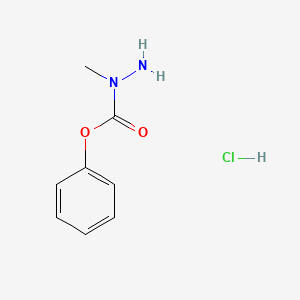
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
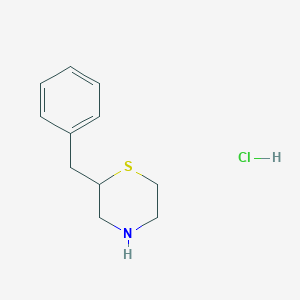

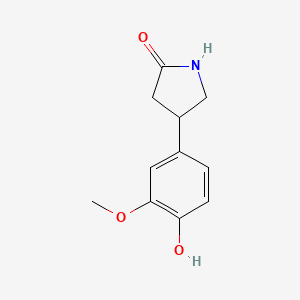

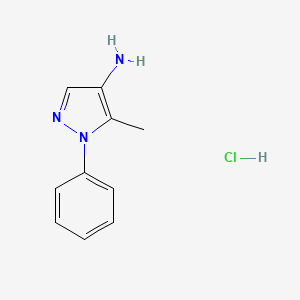
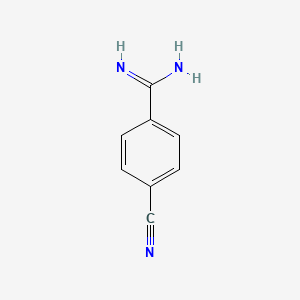
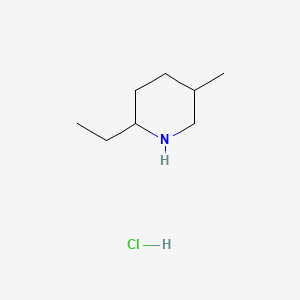
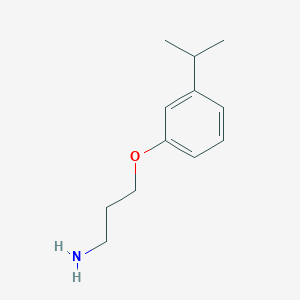
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
